molecular formula C11H18N4O2 B13321594 1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Katalognummer: B13321594
Molekulargewicht: 238.29 g/mol
InChI-Schlüssel: QSZGZCOITDCOKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that features a unique combination of a pyrrolidine ring, a triazole ring, and a carboxylic acid group

Vorbereitungsmethoden

The synthesis of 1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the isobutyl group: Alkylation of the pyrrolidine ring with isobutyl halides in the presence of a base.

    Construction of the triazole ring:

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Analyse Chemischer Reaktionen

1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyrrolidine rings can be functionalized with different substituents.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It can be employed in the design and synthesis of novel materials with specific properties, such as polymers and nanomaterials.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: It can be used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.

Wirkmechanismus

The mechanism of action of 1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide: This compound has an amide group instead of a carboxylic acid group, which can affect its solubility and reactivity.

    1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-methyl ester: The ester derivative may have different pharmacokinetic properties and stability compared to the carboxylic acid.

    1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate: This salt form can influence the compound’s solubility and bioavailability.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.

Eigenschaften

Molekularformel

C11H18N4O2

Molekulargewicht

238.29 g/mol

IUPAC-Name

1-[1-(2-methylpropyl)pyrrolidin-3-yl]triazole-4-carboxylic acid

InChI

InChI=1S/C11H18N4O2/c1-8(2)5-14-4-3-9(6-14)15-7-10(11(16)17)12-13-15/h7-9H,3-6H2,1-2H3,(H,16,17)

InChI-Schlüssel

QSZGZCOITDCOKN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1CCC(C1)N2C=C(N=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.